

Application Notes and Protocols: Density of Calcium Bromide Dihydrate Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium bromide dihydrate*

Cat. No.: *B1591935*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide (CaBr_2), particularly as a dihydrate ($\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$) in aqueous solutions, is a salt with significant applications across various scientific disciplines. Its ability to form high-density solutions makes it a valuable tool in chemistry, materials science, and increasingly in specialized biological and pharmaceutical applications. In drug development, for instance, dense solutions are employed in separation and purification processes of macromolecules. Understanding the relationship between the concentration of **calcium bromide dihydrate**, temperature, and the resulting solution density is critical for accurate and reproducible experimental design.

This document provides detailed application notes on the properties of **calcium bromide dihydrate** solutions, protocols for density determination, and a summary of key data.

Applications in Research and Drug Development

While extensively used in the oil and gas industry as a component in drilling fluids, calcium bromide solutions also find applications in laboratory settings:

- Density Gradient Centrifugation: Concentrated salt solutions are used to create density gradients for the separation of cells, viruses, and subcellular organelles.

- Protein Crystallization: The high ionic strength of calcium bromide solutions can be utilized in protein crystallization screens to induce precipitation and crystal formation.
- Chemical Synthesis: Calcium bromide can act as a catalyst or a source of bromide ions in various chemical reactions.
- Formulation Studies: In pre-formulation studies, understanding the physicochemical properties of excipients like calcium bromide is crucial for developing stable and effective drug formulations.

Quantitative Data: Density of Aqueous Calcium Bromide Solutions

Precise, comprehensive public data on the density of **calcium bromide dihydrate** solutions across a wide range of concentrations and temperatures is limited. However, based on available technical data sheets and scientific literature, the following table provides an illustrative overview of the relationship between concentration and density at ambient temperature.

Concentration (% by weight)	Temperature (°C)	Density (g/cm ³)
45	20	1.541
50	20	1.635
52	20	~1.70
Saturated Solution	Ambient	~1.61

Note: The data presented is compiled from various sources and should be considered illustrative. For high-precision applications, it is recommended to experimentally determine the density of the prepared solutions.

Experimental Protocol: Determination of Calcium Bromide Solution Density

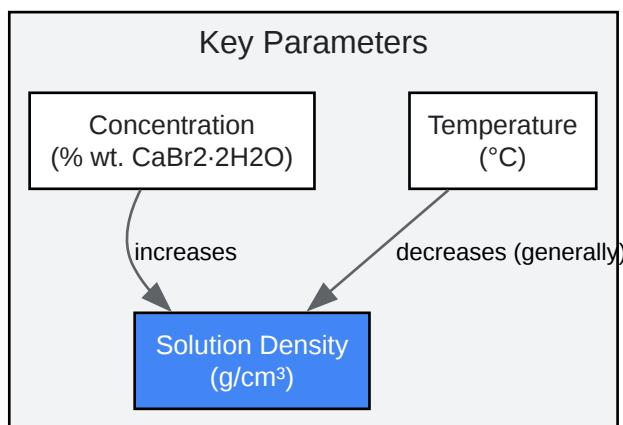
This protocol outlines the determination of aqueous calcium bromide solution density using a pycnometer. This method offers high precision and is suitable for laboratory settings.

Materials:

- **Calcium Bromide Dihydrate** ($\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$)
- Deionized Water
- Pycnometer (of known volume)
- Analytical Balance (accurate to ± 0.0001 g)
- Thermometer or Temperature Probe
- Water Bath or Incubator
- Volumetric Flasks and Pipettes
- Beakers
- Kimwipes

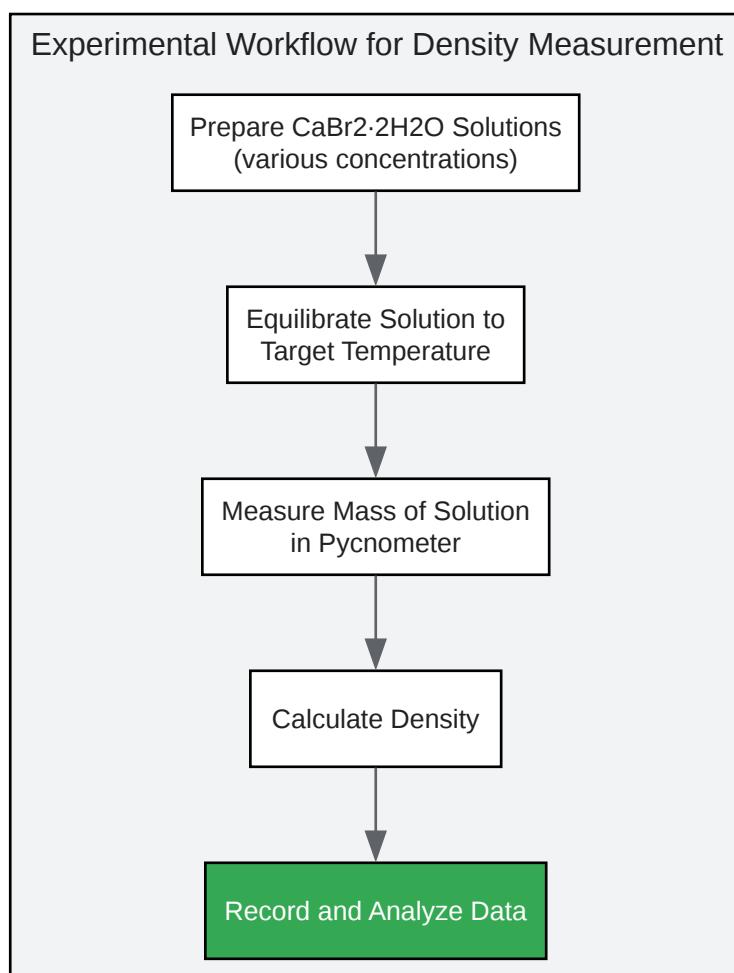
Procedure:

- Cleaning and Calibration of the Pycnometer:
 - Thoroughly clean the pycnometer and its stopper with deionized water and a suitable cleaning solution, then rinse several times with deionized water.
 - Dry the pycnometer completely.
 - Weigh the empty, dry pycnometer with its stopper on the analytical balance and record the mass ($m_{\text{pycnometer}}$).
 - Fill the pycnometer with deionized water of a known temperature. Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary.


- Wipe the outside of the pycnometer dry and weigh it. Record the mass ($m_{\text{pycnometer+water}}$).
- The volume of the pycnometer ($V_{\text{pycnometer}}$) can be calculated using the density of water at the measured temperature.
- Preparation of Calcium Bromide Solutions:
 - Prepare a series of calcium bromide solutions of known concentrations (e.g., 10%, 20%, 30%, 40%, 50% by weight).
 - To prepare a solution of a specific weight percentage, calculate the required mass of **calcium bromide dihydrate** and deionized water.
 - For example, for a 100 g of 40% solution, dissolve 40 g of $\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$ in 60 g of deionized water.
 - Use a volumetric flask for accurate preparation.
- Density Measurement:
 - Bring the prepared calcium bromide solution to the desired temperature using a water bath or incubator.
 - Rinse the calibrated pycnometer with a small amount of the calcium bromide solution.
 - Fill the pycnometer with the temperature-equilibrated calcium bromide solution, following the same procedure as with the deionized water.
 - Weigh the filled pycnometer and record the mass ($m_{\text{pycnometer+solution}}$).
- Calculation of Density:
 - Calculate the mass of the calcium bromide solution: $m_{\text{solution}} = m_{\text{pycnometer+solution}} - m_{\text{pycnometer}}$
 - Calculate the density of the solution (ρ_{solution}) at the specific temperature: $\rho_{\text{solution}} = m_{\text{solution}} / V_{\text{pycnometer}}$

- Data Recording and Analysis:

- Repeat the measurements at different temperatures and concentrations as required.
- Record all data in a structured table.
- Plot the density as a function of concentration at each temperature to visualize the relationship.


Visualization of Key Relationships

The following diagrams illustrate the conceptual relationships between the key parameters and the experimental workflow.

[Click to download full resolution via product page](#)

Caption: Relationship between concentration, temperature, and density.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the density of calcium bromide solutions.

- To cite this document: BenchChem. [Application Notes and Protocols: Density of Calcium Bromide Dihydrate Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591935#calcium-bromide-dihydrate-solution-density-temperature-chart\]](https://www.benchchem.com/product/b1591935#calcium-bromide-dihydrate-solution-density-temperature-chart)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com